3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde
Overview
Description
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde, also known as MPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPEB belongs to the class of benzaldehyde derivatives and has been found to exhibit promising results in various research studies.
Mechanism of Action
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde acts by binding to the allosteric site of mGluR5, which enhances the receptor's activity. This leads to the activation of downstream signaling pathways, resulting in the modulation of various neurological functions such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde has been found to have various biochemical and physiological effects on the body. It has been shown to enhance synaptic plasticity, which is essential for learning and memory. 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde has also been found to have anti-inflammatory properties and can reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde in lab experiments are its high potency and selectivity towards mGluR5. It also has a good pharmacokinetic profile, making it suitable for in vivo studies. However, the limitations of using 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde are its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
The potential therapeutic applications of 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde are vast, and there is still much research to be done. Some of the future directions for research include investigating its role in treating other neurological disorders, such as depression and anxiety. Additionally, the development of more potent and selective allosteric modulators of mGluR5 could lead to the development of more effective treatments for neurological disorders.
Conclusion:
In conclusion, 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its role in treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia has been extensively studied. 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde acts as a positive allosteric modulator of mGluR5, leading to the modulation of various neurological functions. While there are limitations to its use in lab experiments, the potential therapeutic applications of 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde are vast, and there is still much research to be done in this area.
Scientific Research Applications
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde has been extensively studied for its potential therapeutic applications in various research studies. One of the significant areas of research has been its role in treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde has been found to act as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is involved in regulating various neurological functions.
properties
IUPAC Name |
3-methoxy-4-(2-phenoxyethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-16-11-13(12-17)7-8-15(16)20-10-9-19-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQIKBGBWCHRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397661 | |
Record name | 3-methoxy-4-(2-phenoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde | |
CAS RN |
299936-09-7 | |
Record name | 3-methoxy-4-(2-phenoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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